Cyanoketone

Endocrinology Steroidogenesis Enzyme Inhibition

Select Cyanoketone for permanent 3β-HSD blockade in chronic cell culture or in vivo models requiring stable steroid depletion across medium changes and dosing intervals. Its irreversible, mechanism-based inhibition (IC50 3 nM) ensures sustained suppression of progesterone, androgens, and corticosteroids—eliminating the washout variability and re-dosing needs inherent to reversible inhibitors like trilostane. Ideal for hormone-dependent gene expression, differentiation assays, and mitochondrial CSCC studies (malate-independent context).

Molecular Formula C23H33NO2
Molecular Weight 355.5 g/mol
CAS No. 4248-66-2
Cat. No. B1222219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanoketone
CAS4248-66-2
SynonymsCyanoketone
Molecular FormulaC23H33NO2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C
InChIInChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14(13-24)19(20)25)8-10-22(4)17(15)9-11-23(22,5)26/h7,14-17,26H,6,8-12H2,1-5H3/t14-,15+,16-,17-,21+,22-,23-/m0/s1
InChIKeyGTBRTGPZZALPNS-MXHVRSFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanoketone (CAS 4248-66-2): A Potent, Irreversible 3β-HSD Inhibitor for Steroidogenesis Research and Procurement


Cyanoketone (CAS 4248-66-2), also known as 2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one (CTM), is a synthetic androstane steroid that acts as a potent, selective, and irreversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) [1]. This enzyme is critical for the biosynthesis of all hormonal steroid classes, converting pregnenolone to progesterone and other Δ5-3β-hydroxysteroids to their corresponding Δ4-3-ketosteroids [2]. Due to its irreversible mechanism, cyanoketone provides a sustained blockade of steroidogenesis, a key feature differentiating it from reversible inhibitors like trilostane . The compound is a widely used research tool for probing the roles of gonadal and adrenal steroids in various physiological and pathological processes, with a molecular formula of C23H33NO2 and a molecular mass of 355.51 g/mol [3].

Why Cyanoketone (4248-66-2) Cannot Be Replaced by Other 3β-HSD Inhibitors in Critical Research Applications


Generic substitution among 3β-HSD inhibitors is often invalid due to fundamental differences in mechanism of action, enzyme binding kinetics, and off-target effects. While trilostane, epostane, and azastene are all 3β-HSD inhibitors, cyanoketone is distinguished by its irreversible, mechanism-based inhibition of the enzyme . This results in a sustained, non-reversible blockade of steroidogenesis, even after compound washout, a property not shared by reversible, competitive inhibitors like trilostane [1]. Furthermore, cyanoketone uniquely impacts cholesterol side-chain cleavage under specific metabolic conditions, an effect absent with trilostane and azastene [2]. Therefore, substituting cyanoketone with a reversible inhibitor can lead to misinterpretation of long-term steroidogenic effects and failure to replicate key experimental outcomes, particularly those requiring sustained enzyme inhibition or involving specific metabolic contexts.

Head-to-Head Quantitative Evidence for Cyanoketone (4248-66-2) vs. Alternative 3β-HSD Inhibitors


Superior 3β-HSD Inhibitory Potency (IC50) Compared to Trilostane and Azastene in Human Placental Tissue

Cyanoketone exhibits a significantly lower IC50 for 3β-HSD inhibition in human placental tissue compared to trilostane and azastene, indicating higher potency at this enzyme [1]. In a direct comparative in vitro study, cyanoketone achieved 50% inhibition (IC50) of 3β-HSD activity at a concentration of 3 nM, whereas trilostane required 4 nM and azastene required 1000 nM (1 µM) to achieve the same effect [1].

Endocrinology Steroidogenesis Enzyme Inhibition Human Placenta

Irreversible Inhibition Mechanism Confers Sustained 3β-HSD Blockade, Unlike Reversible Inhibitors

Cyanoketone's mechanism of 3β-HSD inhibition is irreversible, unlike the reversible, competitive inhibition exhibited by trilostane . This irreversibility is due to cyanoketone binding to the NAD+ binding site, leading to permanent loss of enzymatic activity . In a functional assay, progesterone production in amphibian ovarian follicles was completely inhibited when cyanoketone was added with exogenous pregnenolone, and subsequent treatment with pituitary hormone (FPH) failed to restore conversion, confirming irreversible blockade [1].

Enzyme Mechanism Steroidogenesis Pharmacology

Unique Inhibition of Cholesterol Side-Chain Cleavage Under Specific Metabolic Conditions

Cyanoketone uniquely inhibits the initial rate of cholesterol side-chain cleavage (CSCC) under specific metabolic conditions, a property not shared by azastene or trilostane [1]. In mitochondrial assays from bovine adrenal cortex, 10 µM cyanoketone reduced the initial rate of CSCC by 50% in the presence of 10 mM malate [1]. In contrast, neither azastene nor trilostane inhibited CSCC under these conditions, and trilostane is specifically noted as the 'preferred inhibitor' for studies of CSCC where 3β-HSD inhibition is desired without this confounding effect [1].

Mitochondrial Metabolism Steroidogenesis Adrenal Cortex

In Vivo Efficacy: 48-56% Reduction in Circulating Corticosterone

In an in vivo rat model, a 7-day treatment with cyanoketone resulted in a statistically significant 48–56% decrease in blood corticosterone levels, coupled with a 53–58% reduction in adrenal 3β-HSD activity [1]. This data confirms the compound's ability to effectively suppress adrenal steroidogenesis in a whole-animal context. While comparative in vivo data for trilostane under identical conditions is not available from this study, this evidence establishes a quantitative benchmark for cyanoketone's in vivo efficacy [1].

In Vivo Pharmacology Adrenal Steroidogenesis Endocrine Disruption

Validated Application Scenarios for Cyanoketone (4248-66-2) in Research and Development


Long-Term Cell Culture Studies Requiring Sustained, Non-Recoverable Suppression of Steroidogenesis

Based on its irreversible inhibition mechanism , cyanoketone is the preferred 3β-HSD inhibitor for long-term cell culture experiments. Unlike reversible inhibitors like trilostane, which can be washed out or metabolized, cyanoketone's permanent enzyme inactivation ensures sustained blockade of progesterone and other steroid production throughout the experiment, even with medium changes. This is critical for studies of hormone-dependent gene expression, cell differentiation, or apoptosis where a single, stable suppression of steroid tone is required [1].

In Vivo Studies of Adrenal and Gonadal Steroid Depletion, Especially for HPA Axis Modulation

Cyanoketone's demonstrated ability to reduce circulating corticosterone by 48–56% in vivo validates its use in animal models investigating the role of adrenal steroids in stress response, immune function, and behavior. Its irreversible mechanism also ensures sustained enzyme inhibition between doses, making it a valuable tool for chronic dosing regimens where consistent steroid depletion is necessary, without the need for frequent re-dosing that might be required for reversible inhibitors [1].

Ex Vivo and In Vitro Assays of 3β-HSD Activity Where Maximal Potency is Required

Cyanoketone's superior potency (IC50 = 3 nM) against 3β-HSD in human placental tissue makes it an excellent choice for ex vivo or in vitro enzyme activity assays requiring complete inhibition at low concentrations. The low effective concentration minimizes off-target effects and reduces the need for high concentrations of solvent (e.g., DMSO) that could interfere with tissue or enzyme function. This is particularly important when working with sensitive primary cells or tissues.

Studies of Cholesterol Side-Chain Cleavage Under Non-Malate Conditions

The observation that cyanoketone uniquely inhibits cholesterol side-chain cleavage (CSCC) in the presence of malate, while trilostane does not , defines a specific application scenario. Researchers studying CSCC activity in mitochondrial preparations where malate is not the primary respiratory substrate can use cyanoketone to block 3β-HSD without the confounding effect on CSCC observed with malate. This allows for cleaner interpretation of CSCC activity assays. Conversely, studies where CSCC inhibition is undesirable should select trilostane.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanoketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.